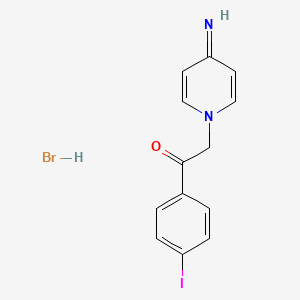
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide, also known as IPP-EtOH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This molecule is a synthetic derivative of pyridine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the binding of the molecule to the sigma-1 receptor, which leads to the modulation of ion channel activity. This results in the inhibition of neurotransmitter release and the reduction of neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and may have potential applications in the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this molecule.
Direcciones Futuras
There are several future directions for research involving 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in neuroscience research.
Métodos De Síntesis
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the reaction of 4-iodoacetophenone with 4-aminopyridine in the presence of a reducing agent. The resulting product is then treated with hydrobromic acid to obtain the final compound. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been studied extensively for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Propiedades
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O.BrH/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRMMVACGLXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N)C=C2)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
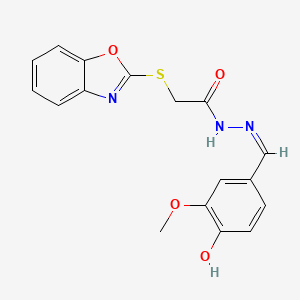
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
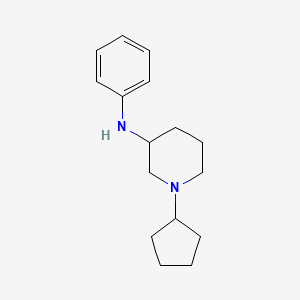
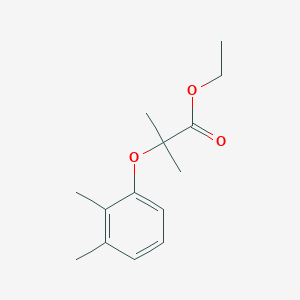
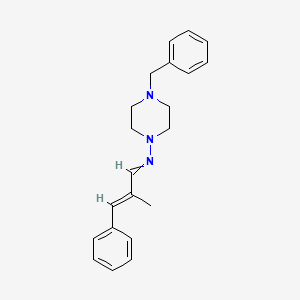
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
